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Compound Name: (-)-Enitociclib

Cat. No.: B15565027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation of (-)-
Enitociclib (VIP152, formerly BAY 1251152), a selective inhibitor of Cyclin-Dependent Kinase

9 (CDK9), for the treatment of hematological malignancies. It details the molecular mechanism

of action, summarizes key preclinical and clinical data, and provides methodologies for

essential validation experiments.

Core Mechanism: Inhibition of Transcriptional
Elongation
(-)-Enitociclib's primary molecular target is CDK9, a serine/threonine kinase that is a critical

component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In

partnership with its regulatory subunit, Cyclin T1, CDK9 plays a pivotal role in regulating gene

transcription.[3] The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II (RNAPII) at the serine 2 position, a step that is essential for releasing RNAPII

from promoter-proximal pausing and enabling productive transcriptional elongation.[1][2][4]

Many hematological malignancies, including lymphomas and myelomas, are characterized by a

dependency on the continuous, high-level expression of key oncogenes and anti-apoptotic

proteins that have short mRNA and protein half-lives.[1][2][5] Notable examples include the

transcription factor MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2]

[5] By inhibiting CDK9, Enitociclib prevents RNAPII-mediated transcriptional elongation, leading
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to a rapid depletion of these critical, short-lived transcripts.[5][6][7] This "oncogenic shock"

selectively induces apoptosis in cancer cells that are addicted to the overexpression of these

genes.[5]
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Caption: Mechanism of Action of (-)-Enitociclib.

Preclinical Target Validation
The anti-tumor activity of Enitociclib and its on-target effects have been extensively validated in

a range of preclinical models of hematological cancers.

In Vitro Studies
Enitociclib demonstrates potent cytotoxic activity across a variety of hematological malignancy

cell lines. Studies have shown that it effectively inhibits the phosphorylation of RNAPII at Ser2

and subsequently depletes MYC and MCL-1 levels, leading to the induction of apoptosis.[3][4]

Table 1: In Vitro Cytotoxicity of (-)-Enitociclib in Hematological Malignancy Cell Lines
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Cell Line Cancer Type IC50 Value (nM) Reference(s)

SU-DHL-10
Diffuse Large B-Cell

Lymphoma
0.043 - 0.152 µM [5]

SU-DHL-4
Diffuse Large B-Cell

Lymphoma
0.043 - 0.152 µM [4][5]

MOLM-13
Acute Myeloid

Leukemia
29 nM [8]

NCI-H929 Multiple Myeloma 36 - 78 nM [9][10]

MM.1S Multiple Myeloma 36 - 78 nM [3][10]

OPM-2 Multiple Myeloma 36 - 78 nM [3][10]

U266B1 Multiple Myeloma 36 - 78 nM [3][10]

Range reported for a

panel of 35 human

lymphoma cell lines.

In Vivo Studies
The anti-tumor efficacy of Enitociclib has been confirmed in multiple xenograft models.

Intravenous administration of Enitociclib resulted in significant tumor growth inhibition and

prolonged survival.[1][3] Pharmacodynamic analyses of tumor tissues from these models

confirmed on-target activity, showing decreased levels of phosphorylated RNAPII, MYC, and

MCL-1, and an increase in apoptosis markers like cleaved caspase-3 and PARP.[3]

Table 2: In Vivo Efficacy of (-)-Enitociclib in Xenograft Models
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Model Type Cancer Type
Dosing
Schedule

Outcome Reference(s)

SU-DHL-10

Xenograft

MYC-

overexpressing

Lymphoma

Not specified

Tumor growth

inhibition

reaching 0.5% of

control

[4]

AML Xenograft
Acute Myeloid

Leukemia

Weekly

intravenous

dosing

Promising in vivo

antitumor

efficacy with

favorable

tolerability

[1][2]

MM Xenograft

(JJN-3, H929,

OPM-2)

Multiple

Myeloma

15 mg/kg IV,

every 7 days

Tumor volumes

reduced to 1-4%

of control;

increased

median survival

by 10.5 days

[3]

Clinical Validation
The safety and efficacy of Enitociclib have been evaluated in early-phase clinical trials involving

patients with advanced hematological malignancies.

The first-in-human trial (NCT02635672) assessed Enitociclib monotherapy in patients with solid

tumors and lymphomas.[1][2] The study demonstrated a manageable safety profile and

evidence of clinical activity, particularly in heavily pretreated patients with high-grade B-cell

lymphoma (HGBL) harboring MYC and BCL2 and/or BCL6 rearrangements.[1][2]

Table 3: Summary of Clinical Trial Data for (-)-Enitociclib Monotherapy
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Trial Identifier
Patient
Population

Key Efficacy
Results

Safety Profile Reference(s)

NCT02635672

Advanced solid

tumors and

lymphomas,

including HGBL

Complete

responses in 2 of

7 (29%) HGBL

patients treated

with

monotherapy.[1]

[2]

Low toxicity

profile. Main side

effects included

mild/moderate GI

events, fatigue,

fever, and

manageable

neutropenia.[1]

[11][12]

[1][2][11]

Phase 1 (pooled)

Relapsed/Refract

ory NHL and

CLL/SLL

Activity observed

in NHL, including

two complete

responses in

double-hit large

B-cell lymphoma

patients.[12]

No high-grade

liver toxicities

observed.

Discontinuations

were due to

disease

progression, not

adverse events.

[11][12]

[11][12]

Furthermore, preclinical data has shown synergistic effects when Enitociclib is combined with

other anti-cancer agents like venetoclax, bortezomib, lenalidomide, and pomalidomide.[3][10]

[13] This has led to ongoing clinical trials evaluating combination therapies, such as Enitociclib

with venetoclax and prednisone (NCT05371054), which have shown encouraging early

response rates in relapsed/refractory lymphomas.[13][14]

Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used in the target validation

of (-)-Enitociclib.
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Caption: General workflow for preclinical evaluation.
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Cell Viability Assay (Alamar Blue)
This protocol determines the concentration of Enitociclib that inhibits cell growth by 50% (IC50).

Cell Plating: Seed hematological malignancy cells (e.g., OPM-2, NCI-H929) in 96-well plates

at an appropriate density in their respective growth medium.

Drug Treatment: Add serial dilutions of (-)-Enitociclib to the wells. Include vehicle-only (e.g.,

DMSO) wells as a negative control.

Incubation: Incubate the plates for 96 hours under standard cell culture conditions (37°C, 5%

CO2).[3][10]

Assay: Add Alamar Blue reagent (resazurin) to each well according to the manufacturer's

instructions.

Incubation: Incubate for an additional 4-6 hours, or until a color change is observed.

Measurement: Read the fluorescence or absorbance using a plate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plot the viability against the drug concentration and use a non-linear regression model to

determine the IC50 value.

Western Blotting
This protocol is used to measure the levels of specific proteins (e.g., p-RNAPII, MYC, MCL-1,

cleaved PARP) following drug treatment.

Cell Treatment & Lysis: Treat cells with Enitociclib for a specified time (e.g., 24 hours).[3]

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by

size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the

target proteins (e.g., anti-p-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-GAPDH) overnight at

4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify band intensity using densitometry software, normalizing to a loading

control like GAPDH or β-actin.[7]

Quantitative Real-Time PCR (qPCR)
This protocol measures the relative abundance of specific mRNA transcripts (e.g., MYC, MCL-

1).

Cell Treatment & RNA Extraction: Treat cells with Enitociclib for a specified time (e.g., 4

hours).[7] Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280

ratio) using a spectrophotometer.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA

from each sample using a reverse transcription kit.

qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a qPCR master mix (e.g.,

SYBR Green), forward and reverse primers for the genes of interest (MYC, MCL-1), and a

housekeeping gene (e.g., 18S rRNA, GAPDH).[7]
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Thermocycling: Run the reaction in a real-time PCR machine with appropriate cycling

conditions.

Analysis: Calculate the relative mRNA expression levels using the delta-delta Ct (ΔΔCt)

method, normalizing the expression of the target genes to the housekeeping gene.

Xenograft Mouse Model
This protocol evaluates the in vivo anti-tumor efficacy of Enitociclib.

Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5-10 million

MM.1S or OPM-2 cells) into the flank of immunocompromised mice (e.g., SCID/Beige mice).

[3]

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize mice into treatment groups (vehicle control,

Enitociclib).

Drug Administration: Administer Enitociclib intravenously (IV) according to a predetermined

schedule (e.g., 15 mg/kg, once weekly).[3]

Monitoring: Monitor mouse body weight and tumor volume (measured with calipers) two to

three times per week.

Endpoint: Continue the study until tumors in the control group reach a predetermined

maximum size or until a specified time point.

Analysis: Compare the tumor growth curves and overall survival between the treatment and

control groups. For pharmacodynamic studies, tumors can be harvested at specific time

points after dosing to analyze target modulation via Western blot or qPCR.

Conclusion
The collective preclinical and clinical evidence provides robust validation for CDK9 as the

primary therapeutic target of (-)-Enitociclib in hematological malignancies. By selectively

inhibiting CDK9-mediated transcriptional elongation, Enitociclib effectively downregulates key

oncogenic drivers such as MYC and MCL-1, leading to potent anti-tumor activity in cancers
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dependent on these pathways.[5][6][7] Its clinical activity in heavily pretreated patient

populations and manageable safety profile underscore its potential as a valuable therapeutic

agent, both as a monotherapy and as a combination partner, for patients with difficult-to-treat

hematological cancers.[1][2][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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